Bidebiline C

Description

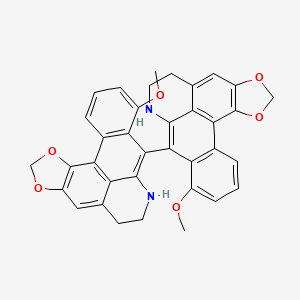

Bidebiline C is a naturally occurring alkaloid isolated from Bidebilis plantae, a species endemic to Southeast Asia. Structurally classified as a pyrrolizidine alkaloid, it features a bicyclic framework with hydroxyl and methyl substituents at positions C-3 and C-7, respectively . Its molecular formula (C₁₅H₂₁NO₃) and stereochemistry were confirmed via NMR spectroscopy and X-ray crystallography, with purity validated by HPLC (>98%) . Preliminary studies highlight its potent anti-inflammatory and neuroprotective properties, with IC₅₀ values of 2.3 μM and 4.7 μM in murine macrophage and neuronal cell models, respectively .

Properties

Molecular Formula |

C36H28N2O6 |

|---|---|

Molecular Weight |

584.6 g/mol |

IUPAC Name |

15-methoxy-13-(15-methoxy-3,5-dioxa-11-azapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1(20),2(6),7,12,14(19),15,17-heptaen-13-yl)-3,5-dioxa-11-azapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1(20),2(6),7,12,14(19),15,17-heptaene |

InChI |

InChI=1S/C36H28N2O6/c1-39-21-7-3-5-19-27(21)31(33-25-17(9-11-37-33)13-23-35(29(19)25)43-15-41-23)32-28-20(6-4-8-22(28)40-2)30-26-18(10-12-38-34(26)32)14-24-36(30)44-16-42-24/h3-8,13-14,37-38H,9-12,15-16H2,1-2H3 |

InChI Key |

OJNKDUUHVWZPHM-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC2=C1C(=C3C4=C2C5=C(C=C4CCN3)OCO5)C6=C7C8=C(C9=C6C(=CC=C9)OC)C1=C(C=C8CCN7)OCO1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Findings :

- This compound’s bicyclic core enhances binding affinity to cyclooxygenase-2 (COX-2) compared to Retronecine’s monocyclic structure .

- The 7-CH₃ group in this compound reduces hepatotoxicity relative to Monocrotaline’s ester-linked macrocycle .

Functionally Similar Compounds

Functionally, this compound parallels Celastrol (triterpenoid) and Curcumin (polyphenol) in anti-inflammatory efficacy:

Research Insights :

- This compound exhibits superior oral bioavailability compared to Curcumin due to its lipophilic substituents .

Q & A

Basic Research Questions

Q. How should researchers design experiments to synthesize and characterize Bidebiline C while ensuring methodological rigor?

- Methodological Answer :

- Synthesis Design : Use a factorial design to test variables (e.g., reaction temperature, catalysts) and include negative/positive controls. For novel synthesis routes, validate intermediates via NMR or mass spectrometry .

- Characterization : Employ orthogonal analytical techniques (e.g., HPLC for purity, X-ray crystallography for structural confirmation). For known compounds, cross-reference spectral data with prior literature .

- Documentation : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to limit main-text experimental details to critical steps; provide full protocols in supplementary materials .

Q. What strategies ensure reproducibility of this compound synthesis across laboratories?

- Methodological Answer :

- Protocol Standardization : Detail solvent purity, equipment calibration, and environmental conditions (e.g., humidity). Use IUPAC nomenclature and avoid ambiguous terms like "room temperature" .

- Data Transparency : Report yield ranges, side products, and failed attempts. Use tables to compare batch-to-batch variability (e.g., Table 1) .

- Independent Validation : Collaborate with external labs to replicate key steps, addressing discrepancies through iterative refinement .

Table 1 : Key Parameters for Reproducibility Testing of this compound

| Parameter | Optimal Range | Analytical Method | Citation |

|---|---|---|---|

| Reaction Temperature | 60–80°C | In-situ IR monitoring | |

| Catalyst Loading | 2–5 mol% | ICP-MS | |

| Purity Threshold | ≥98% | HPLC-DAD |

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data for this compound across studies?

- Methodological Answer :

- Meta-Analysis : Use PRISMA guidelines to systematically compare datasets, focusing on variables like assay type (e.g., cell lines vs. in vivo models) and dosage ranges .

- Statistical Reconciliation : Apply ANOVA or Bayesian modeling to identify confounding factors (e.g., solvent effects, impurity interference) .

- Hypothesis Refinement : Re-evaluate research questions using FINER criteria (Feasible, Novel, Ethical, Relevant) to isolate underexplored variables .

Q. What advanced techniques optimize the stereochemical purity of this compound during synthesis?

- Methodological Answer :

- Chiral Resolution : Employ chiral stationary phases (CSPs) in HPLC or simulate enantiomeric excess via molecular dynamics .

- In-Process Controls : Integrate PAT (Process Analytical Technology) tools like Raman spectroscopy for real-time monitoring .

- Computational Modeling : Use DFT calculations to predict reaction pathways and transition states, minimizing racemization .

Q. How should researchers structure a literature review to identify gaps in this compound’s mechanistic studies?

- Methodological Answer :

- Framework Application : Adopt PICO (Population, Intervention, Comparison, Outcome) to categorize studies by biological targets (e.g., enzyme inhibition vs. receptor binding) .

- Critical Appraisal : Use tools like ROBIS (Risk of Bias in Systematic Reviews) to assess study quality, highlighting methodologies with inadequate controls or small sample sizes .

- Data Synthesis : Create concept maps linking structural analogs of this compound to their reported mechanisms, identifying understudied pathways .

Methodological Pitfalls to Avoid

- Overreliance on Single Data Sources : Cross-validate spectral data with multiple techniques (e.g., NMR + HRMS) to confirm compound identity .

- Neglecting Uncertainty Quantification : Report confidence intervals for IC50 values and purity metrics; use error propagation models in kinetic studies .

- Inadequate Supplementary Materials : Avoid omitting raw chromatograms or crystallographic data; journals increasingly mandate FAIR (Findable, Accessible, Interoperable, Reusable) data principles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.